molecular formula C13H18N2O3 B8482449 Ethyl 4-(2-carbamoylanilino)butanoate CAS No. 88267-59-8

Ethyl 4-(2-carbamoylanilino)butanoate

Cat. No.: B8482449
CAS No.: 88267-59-8
M. Wt: 250.29 g/mol
InChI Key: JKFPQBPXSKXJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-carbamoylanilino)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a carbamoylanilino group at the 4-position. This structure combines an electron-withdrawing carbamoyl group (NH2CO-) and an aromatic aniline moiety, which influence its physicochemical properties and reactivity.

Properties

CAS No.

88267-59-8

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-(2-carbamoylanilino)butanoate

InChI

InChI=1S/C13H18N2O3/c1-2-18-12(16)8-5-9-15-11-7-4-3-6-10(11)13(14)17/h3-4,6-7,15H,2,5,8-9H2,1H3,(H2,14,17)

InChI Key

JKFPQBPXSKXJHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=CC=C1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between Ethyl 4-(2-carbamoylanilino)butanoate and its analogs:

Compound Name Key Functional Groups/Substituents Molecular Weight (g/mol) Notable Features
This compound (Target) Carbamoylanilino, ethyl ester ~265.3 (calculated) Polar due to carbamoyl; hydrogen bonding potential
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-benzo[d]imidazol-2-yl)butanoate Benzimidazole, hydroxyethyl, benzyl groups ~439.5 Bulky substituents; enhanced lipophilicity
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-pyrrole-2-carboxylate Pyrrole, benzyloxy, methyl ester ~439.5 Conjugated π-system; potential fluorescence
Benzoic acid, 2-[(4-ethoxy-1,4-dioxobutyl)amino]-, methyl ester Dioxobutyl chain, methyl ester ~309.3 Electron-deficient dioxo group; acidic protons
Ethyl 4-[(4-chlorobutanoylamino)benzoate Chlorobutanoyl, ethyl ester ~285.7 Electrophilic chloro group; halogen bonding capability

Reactivity and Stability

  • Carbamoylanilino vs. Chlorobutanoyl (Target vs. ): The carbamoylanilino group in the target compound is less electrophilic than the chlorobutanoyl group in , reducing susceptibility to nucleophilic attack. However, the carbamoyl group may undergo hydrolysis under strong acidic or basic conditions .
  • Ester Hydrolysis : The ethyl ester in the target compound is more resistant to hydrolysis compared to methyl esters (e.g., ), which degrade faster due to lower steric hindrance .

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